benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound that features a triazole ring, an azetidine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling Reactions: The triazole and azetidine intermediates are then coupled with a benzyl carbamate moiety under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can target the triazole ring or the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazole and azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Materials Science: It can be used in the synthesis of polymers and other advanced materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Cancer Therapy: It may be explored for its anticancer properties, particularly in targeting specific molecular pathways.
Industry
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.
Agriculture: It may be employed in the development of new agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the azetidine ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)acetate
- Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)propanoate
Uniqueness
Benzyl (2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is unique due to the presence of the carbamate group, which can enhance its stability and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-(triazol-1-yl)azetidin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-14(19-9-13(10-19)20-7-6-17-18-20)8-16-15(22)23-11-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMNAYONVQTMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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